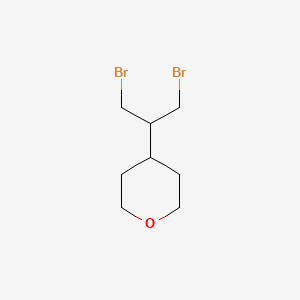

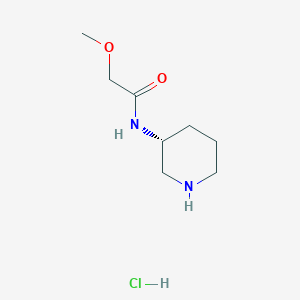

![molecular formula C17H16N4O2S B2773496 Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034583-06-5](/img/structure/B2773496.png)

Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Heterocyclic Chemistry and Medicinal Applications

Heterocyclic compounds, such as Benzo[d]thiazol-6-yl derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives, in particular, are highlighted for their wide-ranging pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic activities. Their unique chemical structure makes them suitable candidates for the development of new therapeutic agents. The importance of benzothiazole in medicinal chemistry is underscored by its presence in various bioactive molecules and pharmaceuticals, suggesting its potential for the creation of novel CNS (Central Nervous System) acting drugs and other therapeutic agents (Saganuwan, 2017; Bhat & Belagali, 2020).

Chemical Properties and Complex Formation

The chemical and spectroscopic properties of benzothiazole derivatives make them ideal for forming complex compounds with potential biological and electrochemical activity. Studies have focused on the preparation and characterization of these complexes, exploring their potential applications in various fields, including their magnetic and structural properties. This research helps identify areas for future investigation, especially for unknown analogs of the benzothiazole compound (Boča, Jameson, & Linert, 2011).

Application in TB Treatment and Diabetes Management

Recent studies have explored the use of benzothiazole derivatives in the treatment of tuberculosis (TB) and as inhibitors for managing type 2 diabetes mellitus (T2DM). For instance, Macozinone, a piperazine-benzothiazinone derivative, shows promise in TB treatment, highlighting the role of benzothiazole in developing more efficient drug regimens. Similarly, dipeptidyl peptidase IV (DPP IV) inhibitors, which include benzothiazole derivatives, have been reported as potential antidiabetic drugs, underscoring their significance in therapeutic applications (Makarov & Mikušová, 2020; Mendieta, Tarragó, & Giralt, 2011).

Environmental and Optoelectronic Applications

Benzothiazole derivatives also find applications beyond medicinal chemistry, including environmental remediation and the development of optoelectronic materials. For example, their role in the degradation of organic pollutants through enzymatic processes demonstrates their utility in addressing environmental concerns. Additionally, benzothiazole-based compounds are explored for their potential in creating novel optoelectronic materials, highlighting their versatility and broad applicational scope (Husain & Husain, 2007; Lipunova, Nosova, Charushin, & Chupakhin, 2018).

作用機序

Target of Action

Similar compounds have been reported to have antimicrobial and antitumor potential .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The compound interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Similar compounds have been reported to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) . This suggests that the compound may affect pathways specific to Mtb.

Result of Action

Similar compounds have shown significant activity against mtb h37ra . This suggests that the compound may have a bactericidal effect on Mtb.

特性

IUPAC Name |

1,3-benzothiazol-6-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(12-5-6-14-15(9-12)24-11-18-14)21-8-2-3-13(10-21)23-16-4-1-7-19-20-16/h1,4-7,9,11,13H,2-3,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSERKHSUGUDHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

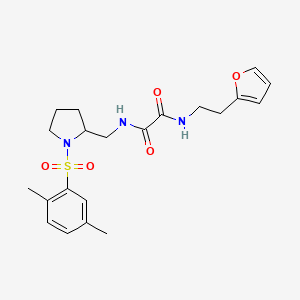

![2-(1,3-Benzothiazol-2-ylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2773414.png)

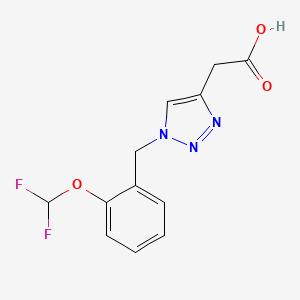

![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)

![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2773435.png)